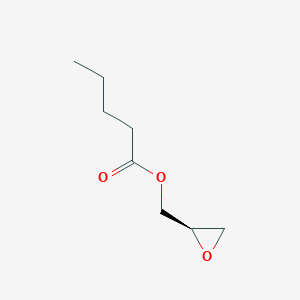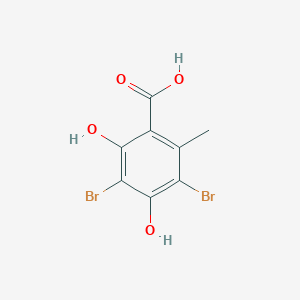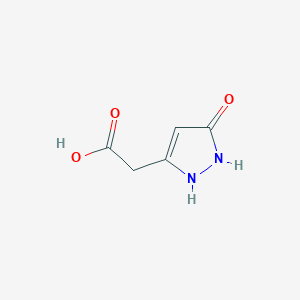
Fmoc-2-amino-5-iodobenzoic acid
説明
Fmoc-2-amino-5-iodobenzoic acid is a chemical compound with the molecular formula C22H16INO4 and a molecular weight of 485.27 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of Fmoc-2-amino-5-iodobenzoic acid is represented by the InChI code1S/C22H16INO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) . Physical And Chemical Properties Analysis
Fmoc-2-amino-5-iodobenzoic acid has a molecular weight of 485.27 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Pharmacological and Toxicological Significance
Fmoc-2-amino-5-iodobenzoic acid, though not directly mentioned, falls into the category of compounds utilized in pharmacological research due to its structural characteristics that allow for the synthesis of complex molecules. For instance, human flavin-containing monooxygenases (FMOs) are enzymes that oxygenate heteroatom-containing chemicals and drugs, often converting them into more harmless metabolites. The research around FMOs illustrates the foundational role that structurally complex molecules, similar to Fmoc-2-amino-5-iodobenzoic acid, play in drug metabolism and the development of therapeutic agents (Cashman & Zhang, 2006).
Role in Analytical Methods and Disease Research
Analytical methods for determining antioxidant activity also highlight the relevance of chemical synthesis in which compounds like Fmoc-2-amino-5-iodobenzoic acid could be instrumental. Such methods are crucial for the study of antioxidants in food engineering, medicine, and pharmacy, indicating the compound's potential application in creating analytical tools and assays (Munteanu & Apetrei, 2021).
Implications in Neurological Studies
In neurological research, compounds like Fmoc-2-amino-5-iodobenzoic acid could be used in the synthesis of fluorescent markers or compounds for brain tumor research. For example, fluorescence-guided surgery with aminolevulinic acid for low-grade gliomas is an area where the development of novel compounds for imaging and diagnostics is of high interest. This demonstrates the chemical's potential in contributing to advancements in surgical technologies and cancer treatment (Hendricks, Sanai, & Stummer, 2018).
Safety and Hazards
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16INO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLACDNYVXPHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-amino-5-iodobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate](/img/structure/B3167694.png)


![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3167720.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3167728.png)


![1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B3167761.png)

![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)
